molecular formula C23H24N4O4S B2569968 4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899982-54-8

4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2569968
CAS RN: 899982-54-8
M. Wt: 452.53
InChI Key: ZYIRYPGKAMCKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives related to 4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide. For example, research on benzene sulfonamide derivatives has led to the creation of novel compounds with in vitro antitumor activity against specific cell lines. These studies often involve molecular docking and Density Functional Theory (DFT) calculations to explore the compounds' potential interactions with biological targets (Fahim & Shalaby, 2019).

Anticancer Evaluation

Derivatives of 4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential for developing new therapeutic agents (Ravinaik et al., 2021).

Material Science Applications

Research into the properties of aromatic polyamides containing oxadiazole units has revealed their good thermal stability and solubility, making them suitable for creating thin, flexible films. These materials, which exhibit blue fluorescence, have applications in electronic devices and could be explored further for various technological uses (Sava et al., 2003).

Antimicrobial and Antioxidant Studies

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to possess good antibacterial and potent antioxidant activities. Such studies contribute to the understanding of these compounds' potential as therapeutic agents, especially in combating oxidative stress and microbial infections (Karanth et al., 2019).

Enzyme Inhibition and Molecular Docking

Research on Schiff bases derived from sulfamethoxazole and sulfisoxazole has evaluated their effects on enzyme activities, demonstrating their potential as enzyme inhibitors. Molecular docking studies have helped in understanding the compounds' interactions with enzyme targets, paving the way for the development of new drugs (Alyar et al., 2019).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-13-27(14-6-2)32(29,30)20-11-9-18(10-12-20)21(28)24-23-26-25-22(31-23)19-8-7-16(3)17(4)15-19/h5-12,15H,1-2,13-14H2,3-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIRYPGKAMCKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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